molecular formula C20H18N2OS B5778726 1-(2-Methylphenyl)-3-(2-phenoxyphenyl)thiourea

1-(2-Methylphenyl)-3-(2-phenoxyphenyl)thiourea

Cat. No.: B5778726
M. Wt: 334.4 g/mol
InChI Key: CGEHPXLPBRJMTC-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-(2-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-(2-Methylphenyl)-3-(2-phenoxyphenyl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 2-phenoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Synthetic Route:

    Starting Materials: 2-methylphenyl isothiocyanate and 2-phenoxyaniline.

    Reaction Conditions: Reflux in ethanol or acetonitrile.

    Purification: Recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Methylphenyl)-3-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, amine derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)-3-(2-phenoxyphenyl)thiourea exerts its effects is primarily through the inhibition of specific enzymes. The thiourea group interacts with the active site of the enzyme, blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound targets enzymes with thiol groups in their active sites.

    Biochemical Pathways: Disruption of pathways involving the targeted enzymes.

Comparison with Similar Compounds

1-(2-Methylphenyl)-3-(2-phenoxyphenyl)thiourea can be compared with other thiourea derivatives to highlight its uniqueness:

    1-Phenyl-3-(2-phenoxyphenyl)thiourea: Lacks the methyl group, which may affect its reactivity and binding affinity.

    1-(2-Methylphenyl)-3-phenylthiourea: Lacks the phenoxy group, potentially altering its chemical properties and applications.

    1-(2-Methylphenyl)-3-(4-methoxyphenyl)thiourea: The methoxy group introduces different electronic effects, impacting its reactivity and biological activity.

Uniqueness:

  • The presence of both the 2-methylphenyl and 2-phenoxyphenyl groups in this compound provides a unique combination of steric and electronic effects, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(2-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-15-9-5-6-12-17(15)21-20(24)22-18-13-7-8-14-19(18)23-16-10-3-2-4-11-16/h2-14H,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEHPXLPBRJMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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